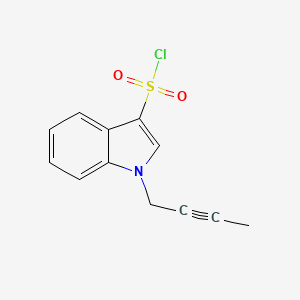![molecular formula C10H12N2 B12821750 2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)
2,4,7-Trimethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Trimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms This compound is notable for its structural complexity and the presence of three methyl groups at positions 2, 4, and 7 on the benzimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. For instance, the reaction of 2,4,7-trimethylbenzene-1,2-diamine with formic acid or acetic acid can yield the desired product. The reaction conditions often involve heating the mixture to facilitate cyclization and subsequent formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,7-Trimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,4,7-Trimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,4,7-Trimethyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. For instance, it can act as an inhibitor of certain protein kinases or as a ligand for metal ions, affecting various biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparación Con Compuestos Similares
1H-Benzimidazole: The parent compound without methyl substitutions.
2-Methyl-1H-benzimidazole: A single methyl group at position 2.
4,7-Dimethyl-1H-benzimidazole: Methyl groups at positions 4 and 7.
Comparison: 2,4,7-Trimethyl-1H-benzo[d]imidazole is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electron density, steric hindrance, and overall stability, making it distinct from its less substituted counterparts .
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2,4,7-trimethyl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2/c1-6-4-5-7(2)10-9(6)11-8(3)12-10/h4-5H,1-3H3,(H,11,12) |
Clave InChI |
OMFZAUHFMJDLKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C)N=C(N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)

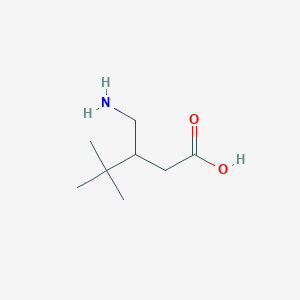

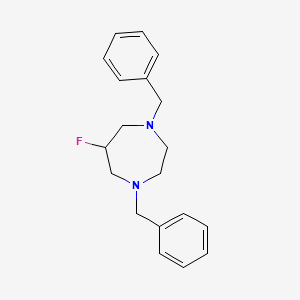

![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
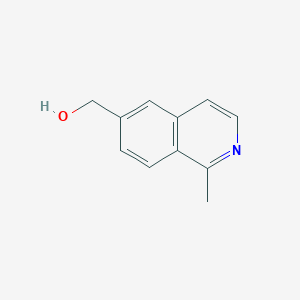
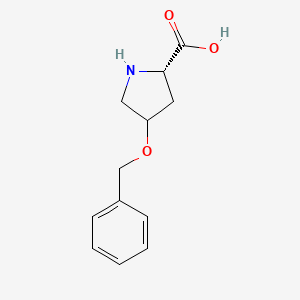
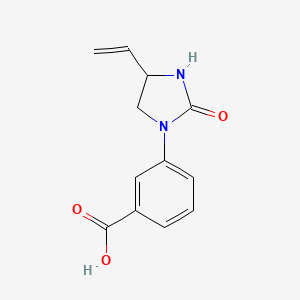
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)

